6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione is a complex organic compound with a unique structure that includes a benzoxathiine ring
Vorbereitungsmethoden
The synthesis of 6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione involves several steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents under controlled conditions. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione can be compared with similar compounds such as:
- 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
- 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl
These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects .
Eigenschaften
CAS-Nummer |
64961-89-3 |
---|---|
Molekularformel |
C11H14O5S |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-methyl-3,4-dihydro-2,1λ6-benzoxathiine 1,1-dioxide |
InChI |
InChI=1S/C11H14O5S/c1-7-4-8-5-9(14-2)10(15-3)6-11(8)17(12,13)16-7/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
PJSOEWZGOGANAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC(=C(C=C2S(=O)(=O)O1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.